[4-(Tert-butylsulfanyl)phenyl]methanol
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Overview
Description
“[4-(Tert-butylsulfanyl)phenyl]methanol” is a chemical compound with the CAS number 500530-69-8 . It is used in various laboratory applications .
Physical And Chemical Properties Analysis
“[4-(Tert-butylsulfanyl)phenyl]methanol” has a molecular weight of 196.308 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available resources .Scientific Research Applications
1. Building Blocks in Organic Synthesis
- Application : “[4-(Tert-butylsulfanyl)phenyl]methanol” derivatives, specifically tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, are used as building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate in methanol-water mixtures, demonstrating their versatility as organic synthesis components (Guinchard, Vallée, & Denis, 2005).
2. Chemical Reactions and Transformations
- Application : In the presence of sodium methoxide, 2, 6-di-tert-butyl-4-methylphenol undergoes electrochemical oxidation in methanol, forming side-chain-oxidized phenols. This process illustrates the compound's reactivity and potential applications in chemical synthesis (Ohmori et al., 1985).
3. Photochemical Generation
- Application : The photochemical solvolyses of certain compounds related to “[4-(Tert-butylsulfanyl)phenyl]methanol” in methanol yield vinylic ethers, illustrating the compound's potential in photochemical reactions and as a precursor in the generation of other chemical species (Slegt et al., 2006).
4. Synthesis of Pyrrole Derivatives
- Application : An efficient one-pot synthesis method for 4-(tert-butyl)-1H-pyrrol-3-ylmethanone was developed using acetophenone and trimethylacetaldehyde, indicating the usefulness of related compounds in the synthesis of pyrrole derivatives (Kaur & Kumar, 2018).
5. Catalysis in MTBE Synthesis
- Application : Layered group(IV) metal phosphates, including those derived from “[4-(Tert-butylsulfanyl)phenyl]methanol”, are used as catalysts for the synthesis of methyl tert-butyl ether (MTBE) from methanol and isobutene. This showcases the compound's potential in catalyzing important industrial chemical reactions (Cheng, Wang, & Lin, 1991).
6. Persulfate Oxidation in Environmental Applications
- Application : The compound's derivatives, like tert-butanol, have been used in studies involving the persulfate oxidation of pollutants, showing its potential in environmental applications (Yang et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(4-tert-butylsulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIQXERLOIUQBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474074 |
Source
|
Record name | [4-(tert-butylsulfanyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Tert-butylsulfanyl)phenyl]methanol | |
CAS RN |
500530-69-8 |
Source
|
Record name | [4-(tert-butylsulfanyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(tert-butylsulfanyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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